(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol is a compound that features a bicyclo[1.1.1]pentane core attached to a phenyl group with a methanol substituent.
Mechanism of Action
Target of Action
It’s known that bicyclo[111]pentane (BCP) derivatives, which include (3-(Bicyclo[111]pentan-1-yl)phenyl)methanol, have been extensively investigated in materials science and drug discovery . They have been identified as valuable bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Mode of Action
The bcp motif, which is a part of this compound, is known to add three-dimensional character and saturation to compounds . This can influence the interaction of the compound with its targets and result in changes in their function.
Biochemical Pathways
Bcp derivatives have been used in various applications, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that increasing the fraction of sp3-hybridised carbon atoms in a drug molecule, a characteristic of bcp derivatives, has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .
Result of Action
It’s known that bcp derivatives can increase or equal solubility, potency, and metabolic stability of lead compounds .
Action Environment
The bcp motif’s ability to add three-dimensional character to compounds suggests it may influence how the compound interacts with its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol typically involves the construction of the bicyclo[1.1.1]pentane core followed by its functionalization. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellanes . These methods allow for the installation of various substituents at the bridgehead positions of the bicyclo[1.1.1]pentane core.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalable synthesis of bicyclo[1.1.1]pentane derivatives generally involves flow photochemical addition of propellane to diacetyl, followed by further functionalization . This approach allows for the large-scale production of bicyclo[1.1.1]pentane derivatives, which can then be converted to this compound through subsequent reactions.
Chemical Reactions Analysis
Types of Reactions
(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The unique structure of the bicyclo[1.1.1]pentane core allows for interesting reactivity patterns.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the methanol group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride can reduce the methanol group to a methyl group.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the phenyl ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group would yield (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)carboxylic acid, while reduction would yield (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methane.
Scientific Research Applications
(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These include compounds with various substituents at the bridgehead positions, such as bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Cubanes: Another class of highly strained, three-dimensional molecules used as bioisosteres in drug design.
Higher bicycloalkanes: These include bicyclo[2.2.2]octane and bicyclo[3.3.3]nonane, which also add three-dimensionality to molecules.
Uniqueness
(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol is unique due to its combination of the bicyclo[1.1.1]pentane core with a phenyl group and a methanol substituent. This structure imparts distinct physicochemical properties, such as increased solubility and metabolic stability, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
[3-(1-bicyclo[1.1.1]pentanyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-8-9-2-1-3-11(4-9)12-5-10(6-12)7-12/h1-4,10,13H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAMHOWFCCIIHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC=CC(=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.